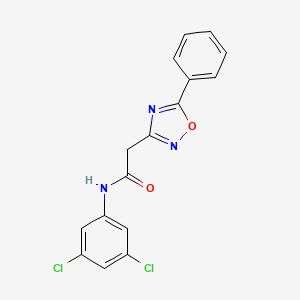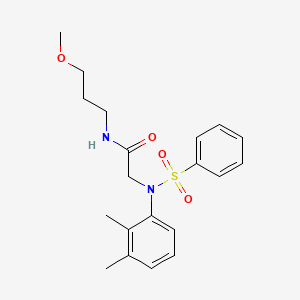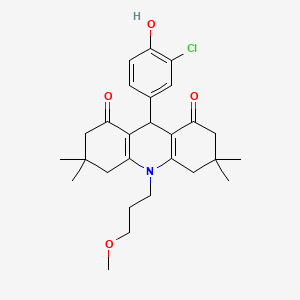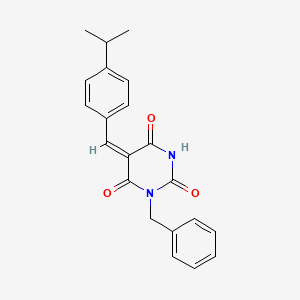
N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles and has been synthesized through various methods.
作用机制
The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, such as DNA and RNA. This inhibition may lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DPA can inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. DPA has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria. In addition, DPA has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, DPA exhibits low toxicity in vitro, allowing for safe handling and experimentation. However, DPA also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, DPA exhibits low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research of DPA. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of DPA and to optimize its therapeutic potential. In material science, DPA can be used as a building block for the synthesis of novel functional materials with unique properties. In environmental science, DPA can be further explored as a fluorescent probe for the detection of heavy metal ions in water. Overall, the continued research of DPA has the potential to lead to the development of new therapeutic agents, materials, and environmental monitoring tools.
合成方法
DPA can be synthesized through various methods, including the reaction of 3,5-dichloroaniline with 5-phenyl-1,2,4-oxadiazol-3-ylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction can be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPA has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, DPA has been used as a building block for the synthesis of various functional materials, including luminescent materials and liquid crystals. In environmental science, DPA has been used as a fluorescent probe for the detection of heavy metal ions in water.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-6-12(18)8-13(7-11)19-15(22)9-14-20-16(23-21-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBZOXBHIESAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)



![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)